molecular formula C6H3Cl3N2O2 B6249178 methyl 4,5,6-trichloropyridazine-3-carboxylate CAS No. 2624138-77-6

methyl 4,5,6-trichloropyridazine-3-carboxylate

Cat. No.: B6249178
CAS No.: 2624138-77-6
M. Wt: 241.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5,6-trichloropyridazine-3-carboxylate is a chemical compound belonging to the pyridazine family, which are heterocyclic aromatic organic compounds Pyridazines are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5,6-trichloropyridazine-3-carboxylate typically involves the chlorination of pyridazine derivatives One common method is the reaction of pyridazine with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature and pressure conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5,6-trichloropyridazine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as pyridazine-3,4,5,6-tetrachloro-3-carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of partially chlorinated pyridazine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyridazine-3,4,5,6-tetrachloro-3-carboxylic acid.

  • Reduction Products: Partially chlorinated pyridazine derivatives.

  • Substitution Products: Various functionalized pyridazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, methyl 4,5,6-trichloropyridazine-3-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its derivatives can be used to investigate biological pathways and develop new therapeutic agents.

Medicine: In the medical field, derivatives of this compound are explored for their pharmacological properties. They may serve as precursors for drugs targeting various diseases, including cancer and infectious diseases.

Industry: The compound finds applications in the development of materials with specific properties, such as flame retardants and corrosion inhibitors. Its versatility makes it a valuable component in the formulation of industrial products.

Mechanism of Action

The mechanism by which methyl 4,5,6-trichloropyridazine-3-carboxylate exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its catalytic activity. The molecular targets and pathways involved can vary widely, depending on the specific application and derivative.

Comparison with Similar Compounds

  • Methyl 4,5,6-trichloropyridazine-3-carboxylate: is structurally similar to other chlorinated pyridazines, such as methyl 4,5,6-trichloropyridazine-2-carboxylate and methyl 4,5,6-trichloropyridazine-4-carboxylate.

Uniqueness:

  • This compound: is unique in its specific substitution pattern, which influences its reactivity and potential applications. The presence of chlorine atoms at the 4, 5, and 6 positions provides distinct chemical properties compared to other pyridazine derivatives.

Properties

CAS No.

2624138-77-6

Molecular Formula

C6H3Cl3N2O2

Molecular Weight

241.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.